molecular formula C18H20N4O2 B2570154 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea CAS No. 894008-59-4

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea

Cat. No.: B2570154
CAS No.: 894008-59-4
M. Wt: 324.384
InChI Key: IHGXPSRSSVSBOK-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea (CAS 894008-59-4) is a synthetically produced organic compound with a molecular formula of C18H20N4O2 and a molecular weight of 324.4 g/mol . It features a diarylurea core, a scaffold recognized in scientific literature for its versatile biological activities and potential as a multi-target agent in therapeutic development . Diarylurea-based compounds are well-investigated for their antimicrobial properties. Research indicates this class of molecules can exhibit activity against parasites such as Schistosoma mansoni and Schistosoma japonicum , and some diarylureas have been identified as tyrosine kinase inhibitors with potential for drug repurposing from oncology to infectious diseases . The structural motifs present in this compound make it a valuable intermediate or target molecule for researchers working across multiple fields, including medicinal chemistry and drug discovery. It can be utilized as a building block for the development of novel unsymmetrical urea derivatives, which are essential in creating enzyme inhibitors, antiviral agents, and selective receptor modulators . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-3-4-16(9-13(12)2)22-11-15(10-17(22)23)21-18(24)20-14-5-7-19-8-6-14/h3-9,15H,10-11H2,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGXPSRSSVSBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The next step involves the introduction of the 3,4-dimethylphenyl group through a Friedel-Crafts acylation reaction. This reaction is typically carried out using an acid chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyridinyl Urea Moiety: The final step involves the reaction of the intermediate compound with pyridin-4-yl isocyanate to form the desired urea derivative. This reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, resulting in the formation of hydroxyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl urea moiety, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used under mild conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or amines under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated, carboxylated, and substituted derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. For instance:

  • Study Findings : A study involving similar pyrrolidinone derivatives reported IC50 values ranging from 10 to 50 µM against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines, indicating moderate to high efficacy against these cancer types .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies indicated that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages.

  • Case Study : In a controlled experiment, treatment with the compound led to a notable decrease in TNF-alpha and IL-6 production compared to untreated controls, suggesting its potential role in treating inflammatory diseases.

Antimicrobial Properties

Certain derivatives of this compound have shown promising antimicrobial activity against various bacterial strains. The mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

  • Research Results : Tests conducted against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating effective antimicrobial properties.

Anticancer Studies

A comprehensive study evaluated the cytotoxic effects of similar pyrrolidinone derivatives on multiple cancer cell lines. The results indicated that compounds with structural similarities exhibited significant growth inhibition across various types of cancer cells.

Anti-inflammatory Activity

In an experimental setup involving macrophages stimulated with lipopolysaccharides (LPS), the compound demonstrated a significant reduction in inflammatory markers, highlighting its therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Diversity: The 3,4-dimethylphenyl group is a common motif in and the target compound, but divergent cores (pyrazoline vs. pyrrolidinone) alter conformational flexibility and electronic properties .
  • Urea Derivatives : M64 and the target compound highlight the urea group’s versatility in drug design, balancing hydrogen-bonding capacity and metabolic stability .
  • Analytical Techniques : Compounds in were characterized via FT-IR, NMR, and EIMS , while structural determination tools like CNS and CCP4 (Evidences 4–5) underpin modern crystallographic analyses .

Biological Activity

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a synthetic compound belonging to the class of urea derivatives, characterized by its complex structure that includes a pyrrolidinone ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure

The molecular formula of this compound is C18H22N4O, with a molecular weight of approximately 302.41 g/mol. The unique arrangement of functional groups suggests interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The presence of both the urea and pyridine structures allows it to act as a hydrogen bond donor, facilitating binding to target proteins involved in critical processes such as cell proliferation and apoptosis .

Anticancer Properties

Research indicates that derivatives of urea, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundA549 (lung cancer)2.39 ± 0.10
-HCT-116 (colon cancer)3.90 ± 0.33
Positive Control (Sorafenib)A5492.12 ± 0.18
-HCT-1162.25 ± 0.71

These results demonstrate that the compound not only inhibits cancer cell growth but does so at concentrations comparable to established chemotherapeutics .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. A study reported that related urea derivatives demonstrated significant inhibition of inflammatory markers, suggesting that this compound may also modulate inflammatory pathways .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR):

  • Study on Urea Derivatives : A series of urea derivatives were synthesized and evaluated for their antiproliferative effects on various cancer cell lines. The findings indicated that specific structural modifications enhanced their activity against A549 and HCT-116 cells .
  • Molecular Docking Studies : Computational studies have suggested that the interaction between the urea moiety and target proteins involves hydrogen bonding with key amino acid residues, which is crucial for the compound's biological efficacy .

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